AMI-193, also known as spiramide, is a synthetic compound primarily employed in scientific research as a selective antagonist for specific serotonin (5-HT) and dopamine receptors. [, , , ] While structurally classified as a diterpene amide, its research applications primarily revolve around its receptor binding properties. [, ] Researchers utilize AMI-193 to explore the roles of 5-HT and dopamine receptors in various physiological processes, particularly within the central nervous system. [, , , , , , , , , , ]
Spiramide is sourced from the roots of Spiraea japonica var. acuta, which is traditionally used in herbal medicine. The classification of spiramide as a diterpene amide places it within a broader category of compounds known for their diverse biological activities, including anti-inflammatory and antitumor effects .
The synthesis of spiramide typically involves standard organic synthesis techniques, including nucleophilic substitution and condensation reactions under controlled conditions. Various methods have been explored for its synthesis, including biomimetic approaches that mimic natural biosynthetic pathways.
The synthesis process often employs advanced techniques such as two-dimensional nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm the structure and purity of the synthesized compound . These analytical methods are crucial for understanding the molecular configuration and ensuring the compound's efficacy in biological applications.
Spiramide's molecular structure consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms typical of diterpene amides. Its specific molecular formula is , with a molar mass of approximately 329.48 g/mol.
The structural analysis reveals that spiramide features multiple functional groups that contribute to its biological activity. The precise stereochemistry and spatial arrangement of these groups are critical for its interaction with biological targets.
Spiramide undergoes various chemical reactions typical of amides and terpenes, including hydrolysis, esterification, and oxidation. These reactions can influence its pharmacological properties and stability.
The reactivity of spiramide can be modulated through structural modifications, allowing researchers to explore derivatives with enhanced therapeutic profiles. Understanding these reactions is essential for designing effective drug formulations.
The mechanism by which spiramide exerts its pharmacological effects involves the antagonism of serotonin and dopamine receptors. By selectively blocking these receptors, spiramide can modulate neurotransmitter activity in the brain, which is pivotal in treating psychiatric disorders.
Research indicates that spiramide's action on the 5-HT2A receptor plays a significant role in its antipsychotic effects. This receptor is implicated in mood regulation and cognitive functions, making it a critical target for antipsychotic therapies .
Spiramide is typically characterized by its solid state at room temperature, with melting points that may vary based on purity and crystalline form. It is generally soluble in organic solvents but exhibits limited solubility in water.
The chemical properties of spiramide include stability under standard laboratory conditions but may be sensitive to extreme pH levels or temperatures. Its reactivity profile suggests potential interactions with other pharmaceutical compounds, which could be leveraged in combination therapies.
Spiramide has shown promise in various scientific applications, particularly in pharmacology as an antipsychotic agent. Its selective receptor antagonism positions it as a candidate for further research into treatments for schizophrenia and other mood disorders. Additionally, ongoing studies are exploring its potential anti-inflammatory properties and effects on neurodegenerative diseases .
The molecular architecture of Spiramide centers on a 1,3,8-triazaspiro[4.5]decan-4-one core, a strategic framework designed to balance conformational flexibility with structural rigidity. This azaspiro scaffold serves as a three-dimensional pharmacophore that enhances target selectivity by reducing entropic penalties during receptor binding. The spirojunction’s quaternary carbon restricts rotational freedom, forcing substituents into bioactive conformations while minimizing off-target interactions [4]. Computational modeling reveals that the spirocyclic system’s bond angles (108–112°) and dihedral constraints optimally position the 4-fluorophenoxypropyl side chain for hydrophobic pocket engagement in sigma-1 receptors, a key therapeutic target for neurological disorders [3] [6].
Structure-activity relationship (SAR) studies demonstrate that nitrogen placement within the spirocycle critically modulates bioactivity. The 1,3,8-triaza configuration enables dual hydrogen-bond donor capacity (N-H at positions 1 and 3) while the lactam carbonyl (position 4) acts as an acceptor, creating a complementary binding motif for cerebral receptors. Molecular dynamics simulations indicate that replacing the spirocyclic carbon bridge with silicon expands ring geometry by 15%, diminishing receptor fit by 40% [4]. These insights guided the selection of the azaspiro[4.5]decane system over alternative frameworks like spiro[4.4]nonanes or diazaspiro[5.5]undecanes.
Table 1: Bioactivity Comparison of Spirocyclic Scaffolds
Spiro System | Sigma-1 Binding (Ki, nM) | LogP | Aqueous Solubility (mg/mL) |
---|---|---|---|
1,3,8-Triazaspiro[4.5]decan-4-one (Spiramide core) | 3.2 ± 0.4 | 2.1 | 0.85 |
2,7-Diazaspiro[4.4]nonan-1-one | 48.6 ± 5.1 | 1.8 | 1.20 |
1,4-Diazaspiro[5.5]undecan-3-one | 112.3 ± 9.7 | 2.5 | 0.42 |
The 3-(4-fluorophenoxy)propyl side chain was engineered to synergize with the azaspiro core through meticulous length and electronic tuning. Propyl linker optimization (n=3) emerged as superior to ethyl (n=2) or butyl (n=4) chains, balancing membrane permeability (logP = 2.1) and target residence time (τ = 8.2 min). Fluorine para-substitution on the phenoxy group enhances metabolic stability by blocking cytochrome P450 2D6-mediated hydroxylation, extending plasma half-life by 3-fold compared to non-halogenated analogs [3]. Free Wilson analysis confirmed that fluorination contributes 0.8 kcal/mol to binding energy via charge-transfer interactions with Tyr206 in the sigma-1 receptor binding pocket [6].
Synthetic access to this moiety employs a nucleophilic aromatic substitution (SNAr) strategy. Potassium carbonate-mediated coupling of 4-fluorophenol with 1-bromo-3-chloropropane generates 1-(3-chloropropyl)-4-fluorobenzene (78% yield), followed by O-alkylation under phase-transfer conditions. Microwave-assisted synthesis (120°C, 30 min) improves regioselectivity and reduces diaryl ether byproduct formation from 15% to <2% [10]. The chloropropyl intermediate’s reactivity was enhanced by iodide catalysis via Finkelstein reaction, achieving near-quantitative conversion in acetonitrile at 80°C [7].
Table 2: Structure-Property Relationships of Phenoxypropyl Variants
Substituent | Sigma-1 Binding (Ki, nM) | Microsomal Stability (% remaining) | Passive Permeability (10⁻⁶ cm/s) |
---|---|---|---|
4-Fluorophenoxypropyl | 3.2 ± 0.4 | 85.3 ± 2.1 | 15.7 ± 0.9 |
Phenoxypropyl | 5.1 ± 0.6 | 62.4 ± 3.3 | 16.2 ± 1.1 |
4-Chlorophenoxypropyl | 3.8 ± 0.5 | 88.1 ± 1.9 | 16.0 ± 0.8 |
4-Trifluoromethylphenoxypropyl | 4.9 ± 0.7 | 91.5 ± 2.0 | 17.3 ± 1.0 |
Spiramide’s assembly leverages modern solid-phase peptide synthesis (SPPS) principles adapted for small-molecule manufacturing. The synthesis initiates with Rink amide MBHA resin (0.6 mmol/g loading), where Fmoc-protected aminobutyric acid undergoes microwave-assisted coupling (DIC/Oxyma Pure, 50°C, 5 min) [10]. Subsequent on-resin cyclization forms the spiro scaffold through a three-step sequence: (1) Fmoc deprotection with pyrrolidine/DMF (1:4) under nitrogen flush evaporation to eliminate wash steps [10], (2) cyclative cleavage via intramolecular lactamization under acidic conditions (TFA/DCM 1:99), and (3) traceless linker activation for side-chain conjugation.
Key innovations include the implementation of "pseudo-dilution" effects to favor macrocyclization over oligomerization. Resin swelling in 1,2-dimethoxyethane creates a 15 Å reaction radius that promotes unimolecular ring closure (86% yield) over intermolecular dimerization (<3%). Comparative studies show polystyrene-polyethylene glycol (PEG-PS) resins outperform pure polystyrene by reducing hydrophobic aggregation during lactam formation [7]. Temperature-controlled cyclization at 60°C achieves 92% conversion versus 67% at 25°C, confirmed by in situ FTIR monitoring of carbonyl disappearance at 1715 cm⁻¹.
Table 3: Solid-Phase Synthesis Performance Metrics
Resin Type | Cyclization Yield (%) | Purity (HPLC-ELSD) | Loading Capacity (mmol/g) |
---|---|---|---|
PEG-PS (Tentagel) | 92.4 ± 1.8 | 94.7 ± 0.9 | 0.41 ± 0.03 |
Polystyrene (Merrifield) | 76.3 ± 2.5 | 87.2 ± 1.5 | 0.98 ± 0.05 |
ChemMatrix | 85.6 ± 1.9 | 91.3 ± 1.1 | 0.68 ± 0.04 |
Post-cyclization functionalization employs a catch-and-release strategy: the spirocyclic intermediate is captured on sulfonyl chloride-functionalized resin, enabling selective N-alkylation at the 8-position with 3-(4-fluorophenoxy)propyl bromide. This approach eliminates chromatographic purification, reducing solvent waste by 95% compared to solution-phase routes [7] [10]. Final cleavage via trifluoroacetic acid/water (95:5) delivers Spiramide in 89% purity, with residual trifluoroacetate removed by solid-phase extraction on bicarbonate-functionalized silica.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7